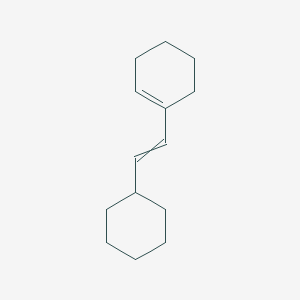![molecular formula C12H11N3OS B14314102 (6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone CAS No. 116544-88-8](/img/structure/B14314102.png)
(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This compound is known for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2-4 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone has a wide range of scientific research applications:
Chemistry: Used as a catalyst in asymmetric synthesis due to its spatial structure.
Biology: Exhibits anticancer, anti-inflammatory, antimicrobial, and antibacterial activities.
Medicine: Potential therapeutic agent for treating various cancers and infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it can modulate the immune system through T-cell activation and proliferation, increase neutrophil mobility, and stimulate antibody formation . The compound’s anticancer activity is attributed to its ability to suppress the growth of cancer cells by interfering with their metabolic pathways .
類似化合物との比較
Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b][1,3]thiazole structure.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness
(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone is unique due to its broad spectrum of biological activities and its potential as a catalyst in asymmetric synthesis. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility in scientific research and industrial applications .
特性
CAS番号 |
116544-88-8 |
|---|---|
分子式 |
C12H11N3OS |
分子量 |
245.30 g/mol |
IUPAC名 |
(6-amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C12H11N3OS/c13-11-9(15-6-7-17-12(15)14-11)10(16)8-4-2-1-3-5-8/h1-5H,6-7,13H2 |
InChIキー |
PBLKOMAQHORAFR-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=NC(=C(N21)C(=O)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


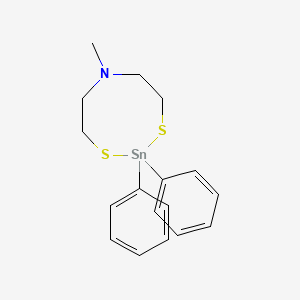
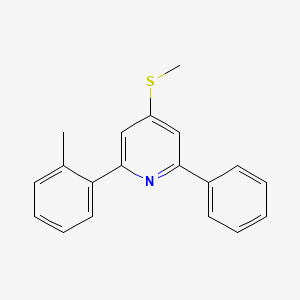

![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
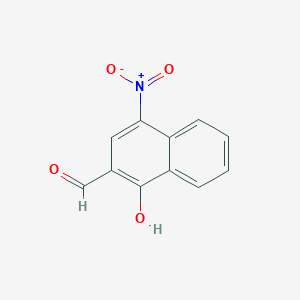
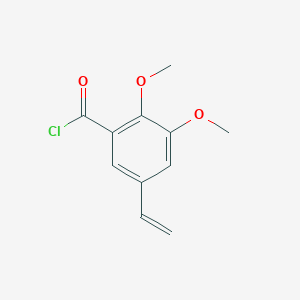
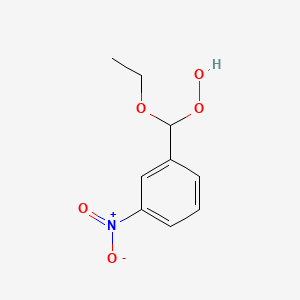

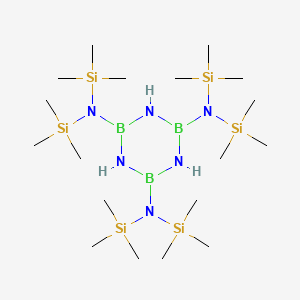
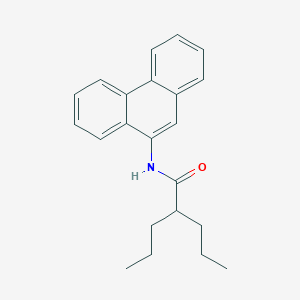
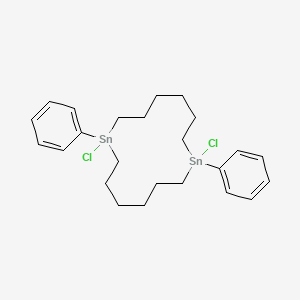

![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
